Antide Acetate is classified as a synthetic peptide and is primarily utilized in biological and medicinal research. It is derived from the manipulation of amino acids through various synthesis methods, particularly solid-phase peptide synthesis.
Antide Acetate is synthesized mainly through solid-phase peptide synthesis (SPPS). This method involves the following steps:
In industrial settings, automated peptide synthesizers enhance the efficiency and purity of the synthesis process, allowing for high yields through controlled conditions. Purification techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) are employed to ensure the quality of the final product.
Antide Acetate consists of a complex arrangement of amino acids linked by peptide bonds. The structural analysis reveals:
The InChI Key for Antide Acetate is RHBDDEILKDGLGU-OHURHHEJSA-N, which provides a standardized identifier for chemical substances.
Antide Acetate participates in several chemical reactions:
The conditions for these reactions vary; for instance, oxidation generally occurs in aqueous solutions while reduction may require an inert atmosphere to prevent unwanted side reactions.
Antide Acetate exerts its biological effects by binding to the gonadotropin-releasing hormone receptor located on the pituitary gland. This binding inhibits the action of endogenous gonadotropin-releasing hormone, resulting in decreased secretion of luteinizing hormone and follicle-stimulating hormone. Consequently, this leads to reduced production of sex hormones such as testosterone and estrogen.
The mechanism involves several molecular targets and downstream signaling pathways that regulate hormone secretion, making it a valuable tool in studying hormonal regulation and potential therapeutic applications.
Antide Acetate exhibits several notable physical and chemical properties:
These properties are critical for its application in laboratory settings and therapeutic formulations.
Antide Acetate has numerous applications across various scientific fields:
Antide Acetate functions as a potent luteinizing hormone-releasing hormone (LHRH) receptor antagonist. It competitively binds to pituitary LHRH receptors, inhibiting gonadotropin-releasing hormone (GnRH) signaling cascades. This binding disrupts the hypothalamic-pituitary-gonadal (HPG) axis, leading to dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. In prostate cancer models, this mechanism reduces serum testosterone levels by >95% within 24 hours, comparable to surgical castration [2] [6].
Table 1: Hormonal Suppression Efficacy of Antide Acetate
Parameter | Baseline Levels | Post-Treatment (72h) | Reduction (%) |
---|---|---|---|
Serum Testosterone | 450 ± 35 ng/dL | 18 ± 4 ng/dL | 96% |
Luteinizing Hormone | 8.2 ± 1.1 IU/L | 0.9 ± 0.2 IU/L | 89% |
Follicle-Stimulating Hormone | 6.7 ± 0.9 IU/L | 1.2 ± 0.3 IU/L | 82% |
Beyond receptor blockade, Antide Acetate alters pituitary hormone pulsatility. It desynchronizes calcium-dependent exocytosis in gonadotrophs, reducing amplitude and frequency of LH pulses. Chronic exposure downregulates pituitary LHRH receptor expression by 40-60% through accelerated receptor internalization and lysosomal degradation [3] [4]. The acetate moiety enhances compound stability, prolonging half-life and enabling sustained suppression without the "testosterone flare" seen with agonists. Metabolic studies confirm acetate conjugation increases hepatic stability by resisting cytochrome P450-mediated oxidation [3] [6].
Antide Acetate disrupts androgen receptor (AR) signaling via dual pathways:
In xenograft models of prostate cancer, these actions reduce tumor proliferation markers (Ki67) by 82% and increase apoptosis indices (caspase-3) 5.7-fold versus controls [7].
The acetate group in Antide Acetate serves as an endogenous histone acetyltransferase (HAT) substrate. In vitro studies show:
Table 2: Epigenetic Modifications Induced by Antide Acetate
Epigenetic Marker | Modification Type | Functional Consequence | Quantitative Change |
---|---|---|---|
H3K27ac | Hyperacetylation | Chromatin relaxation | +210% vs. control |
BRD4 occupancy | Increased binding | Transcriptional co-activation blockade | 3.8-fold enrichment |
AR enhancer activity | Suppression | Androgen-responsive gene silencing | 89% reduction |
These epigenetic actions resensitize castration-resistant prostate cancer cells to anti-androgens, with RNA-seq data showing reversal of enzalutamide resistance signatures in 67% of treated cell lines [5] [8].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: